2-Cyclopentyl-4H-chromen-4-one
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Overview
Description
2-Cyclopentyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chromenone core with a cyclopentyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with cyclopentanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include quinones, chromanol derivatives, and substituted chromenones, each with distinct chemical and biological properties .
Scientific Research Applications
2-Cyclopentyl-4H-chromen-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase and cyclooxygenase, leading to its therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its anti-Alzheimer’s activity.
2-(2-Hydroxyphenyl)-4H-chromen-4-one: Exhibits strong antioxidant properties.
2-(4-Methoxyphenyl)-4H-chromen-4-one: Used in the development of anti-inflammatory drugs.
Uniqueness
2-Cyclopentyl-4H-chromen-4-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-cyclopentylchromen-4-one |
InChI |
InChI=1S/C14H14O2/c15-12-9-14(10-5-1-2-6-10)16-13-8-4-3-7-11(12)13/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
UEFSJVUAEALCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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